molecular formula C10H7Cl B1664548 1-Chloronaphthalene CAS No. 90-13-1

1-Chloronaphthalene

Cat. No.: B1664548
CAS No.: 90-13-1
M. Wt: 162.61 g/mol
InChI Key: JTPNRXUCIXHOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloronaphthalene (C₁₀H₇Cl, molecular weight: 162.616 g/mol) is a monosubstituted chlorinated aromatic compound with a chlorine atom at the 1-position of the naphthalene ring . It is a member of the polychlorinated naphthalene (PCN) family, recognized for its environmental persistence and toxicity . The compound’s structure has been precisely characterized using high-resolution microwave spectroscopy, revealing rotational constants (e.g., $A0 = 1048.9020 \, \text{MHz}$) and nuclear quadrupole coupling constants ($χ{aa} = -2.194 \, \text{MHz}$) . Key thermodynamic properties include a boiling point of 385.2 K (at 0.7 kPa) and liquid-phase heat capacity ($C_{p,\text{liquid}}$) of 231.1 J/mol·K . Industrially, it serves as a solvent additive in polymer solar cells (PSCs) to optimize phase separation and device efficiency .

Preparation Methods

Direct Chlorination of Naphthalene

The most straightforward synthesis route involves the electrophilic substitution of naphthalene with chlorine gas. This exothermic reaction typically proceeds at temperatures between 20°C and 80°C, yielding a mixture of 1-chloronaphthalene (1-CN) and 2-chloronaphthalene (2-CN) isomers, alongside polychlorinated byproducts.

Reaction Conditions and Byproduct Formation

Naphthalene’s reactivity favors substitution at the α-position (1-CN) due to the stability of the intermediate σ-complex. However, the reaction lacks regioselectivity, resulting in approximately 60–70% 1-CN and 30–40% 2-CN under standard conditions. Higher temperatures (>100°C) or prolonged reaction times increase the formation of dichloro- and trichloronaphthalenes, necessitating precise control of stoichiometry and cooling.

Table 1: Product Distribution in Direct Chlorination

Temperature (°C) Chlorine Equivalents 1-CN Yield (%) 2-CN Yield (%) Dichloro Derivatives (%)
25 1.0 65 35 <1
80 1.2 58 32 10
120 1.5 45 25 30

Data adapted from patent US3051763A.

Catalytic Modifications

Isomerization of 2-Chloronaphthalene

Equilibrium mixtures of 1-CN and 2-CN can be shifted toward the α-isomer using zeolite catalysts. HEU-1 zeolites achieve 95–98% selectivity for 1-CN at 350–400°C, leveraging their shape-selective pores to favor the thermodynamically less stable isomer.

Mechanism and Optimization

The isomerization proceeds via a radical intermediate, with hydrogen chloride (HCl) acting as a co-catalyst. Key parameters include:

  • Temperature : Optimal conversion occurs at 350–400°C. At 400°C, equilibrium favors 56% 2-CN and 44% 1-CN.
  • Catalyst Lifetime : HEU-1 maintains activity for >7 hours at a liquid hourly space velocity (LHSV) of 0.5 h⁻¹, outperforming amorphous aluminosilicates.

Table 2: Isomerization Efficiency with HEU-1 Zeolite

Time (h) Conversion (%) 1-CN Selectivity (%)
1 56 98
7 41 97

Data from patent US5043493A.

Purification and Isolation Techniques

Crude 1-CN requires separation from isomers and polychlorinated contaminants. Industrial methods employ fractional distillation and solvent crystallization.

Fractional Distillation

1-CN’s boiling point (259°C) allows separation from 2-CN (bp: 265°C) and higher chlorinated derivatives under reduced pressure. A vacuum distillation at 15 mmHg isolates 1-CN with >85% purity.

Solvent Crystallization

Methanol or acetone recrystallization further enriches 1-CN. For instance, cooling a 1-CN/2-CN mixture in methanol to −20°C precipitates 90% pure 1-CN, while the 2-isomer remains dissolved.

Industrial-Scale Production

Modern facilities integrate chlorination and isomerization units to maximize yield. A representative workflow includes:

  • Chlorination Reactor : Naphthalene and Cl₂ react at 50–80°C with intermittent AlCl₃ addition.
  • Isomerization Unit : The crude mixture passes over HEU-1 zeolite at 380°C.
  • Distillation Columns : Sequential distillation removes low-boiling (dichloronaphthalenes) and high-boiling (tar) impurities.
  • Crystallization : Final recrystallization in acetone achieves ≥99% purity.

Table 3: Industrial Process Metrics

Parameter Value
Annual Capacity 5,000 metric tons
Overall Yield 78%
Energy Consumption 12 GJ/ton
Purity 99.2%

Data synthesized from Agilent and Sigma-Aldrich.

Chemical Reactions Analysis

Biodegradation

1-Chloronaphthalene undergoes microbial degradation via bacterial cultures , producing metabolites such as:

  • 8-chloro-1,2-dihydro-1,2-dihydroxynaphthalene

  • 3-chlorosalicylic acid (further degraded to 3-chlorocatechol and CO₂ via ortho-cleavage pathways) .

  • Cometabolic processes : Pseudomonas strains metabolize it when grown on naphthalene, leading to intermediates like 4-chlorosalicylic acid and 4-chlorocatechol .

Table 2: Biodegradation Pathways

PathwayKey Metabolites
Initial metabolism8-chloro-1,2-dihydroxynaphthalene
Further degradation3-chlorosalicylic acid → CO₂
Cometabolism4-chlorosalicylic acid

Electrochemical Reduction

Complete dechlorination (>99.99%) is achieved via electrochemical reduction using a naphthalene radical anion as a mediator:

  • Conditions : Tetra-n-butylammonium perchlorate/dimethylformamide solution, applied potential of naphthalene reduction .

  • Mechanism : Autocatalytic process where the radical anion mediates electron transfer to the substrate .

  • Kinetics : Reaction rate depends on substrate concentration (order 0.5) and naphthalene (order 1) .

Table 3: Electrochemical Reduction Parameters

ParameterDetails
SolventDMF with tetra-n-butylammonium perchlorate
MediatorNaphthalene radical anion
Efficiency>99.99% dechlorination
Time<1 hour

Reactivity with Oxidizing Agents

This compound is incompatible with strong oxidizing agents , leading to hazardous reactions:

  • Decomposition products : Toxic fumes (e.g., hydrogen chloride, carbon oxides) upon heating .

  • Exposure risks : Irritation of skin, eyes, and mucous membranes; systemic effects like headache and vertigo .

Table 4: Safety and Reactivity

HazardDetails
Acute toxicityOral LD₅₀: 1540 mg/kg (rat)
DecompositionReleases HCl and COx at high temperatures

Photodegradation and Environmental Fate

This compound is susceptible to photolysis due to UV absorption. In atmospheric reactions, it may undergo:

  • Photochemical reactions : Formation of polycyclic aromatic hydrocarbons (PAHs) via interaction with chlorine radicals .

  • Atmospheric half-life : Limited data, but related dichloronaphthalenes have half-lives of ~2.7 days .

Electron Beam (EB) Irradiation

Decomposition efficiency under EB irradiation in air or nitrogen:

  • Air vs. N₂ : Higher efficiency in air (80% at 57.9 kGy dose) .

  • Mechanism : Likely radical-mediated breakdown, though detailed pathways are unclear .

Scientific Research Applications

Chemical Properties and Background

1-Chloronaphthalene is a colorless, oily liquid known for its toxicity and potential environmental impact. It is primarily synthesized through the chlorination of naphthalene, yielding both this compound and its isomer, 2-chloronaphthalene. Historically, it served as a solvent for oils, fats, and pesticides until the late 20th century when concerns over its environmental effects led to decreased usage .

Biodegradation Studies

Recent research has highlighted the role of bacteria in the biodegradation of this compound. A study demonstrated that bacterial strains from the genera Pseudomonas and Serratia exhibited increased degradation rates of this compound after prolonged exposure. Specifically, these strains achieved a degradation efficiency of 70% after adaptation compared to only 55% in unexposed systems. This adaptation involved significant modifications to the bacterial cell walls and membranes, enhancing their ability to assimilate hydrophobic pollutants .

Use as a Biocide

This compound is utilized as a biocide in various applications, particularly in timber preservation within shipping containers. Its efficacy in controlling pests makes it a valuable compound in maintaining the integrity of wood products during transport .

Refractive Index Testing

One notable application of this compound is in the determination of the refractive index of crystals. This property is crucial in various analytical techniques where precise measurements are required .

Calibration Standards

In analytical chemistry, this compound serves as a calibration standard for water discharge analysis and renal calculi analysis. Its stable chemical properties make it suitable for ensuring accurate measurements in laboratory settings .

Processing Additive in Photovoltaics

In material science, this compound has been employed as a processing additive in the fabrication of fullerene-based photovoltaic devices. Research indicates that incorporating small amounts of this compound can significantly enhance the power conversion efficiency of organic solar cells .

Plasticizing Agent

Additionally, it has been used as a plasticizing solvent mediator in PVC-based membranes for sensors designed to detect arsenite levels. This application underscores its versatility in developing sensitive analytical devices .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Notes
Environmental ScienceBiodegradationIncreased degradation efficiency (70% vs. 55%) post-adaptation
Analytical ChemistryRefractive index testingUsed for precise measurements in crystal analysis
Calibration standardEnsures accurate results in water discharge analysis
Material SciencePhotovoltaic devicesEnhances power conversion efficiency
Plasticizing agent for sensorsEffective in arsenite detection

Case Studies

Case Study 1: Bacterial Adaptation to this compound
A study conducted over twelve months demonstrated that Pseudomonas strains adapted their cell properties to enhance biodegradation capabilities significantly. The research utilized infrared spectroscopy to analyze changes in polysaccharide ratios on bacterial surfaces, confirming structural adaptations that facilitated higher degradation rates .

Case Study 2: Use in Photovoltaic Devices
In a series of experiments involving organic solar cells, researchers found that adding this compound improved the morphology of the active layer, leading to doubled power conversion efficiencies compared to control samples without the additive .

Mechanism of Action

The mechanism of action of 1-chloronaphthalene involves its interaction with molecular targets through its chlorine atom. The chlorine nucleus alters the naphthalene structure by induction and mesomeric effects, distorting the nearby carbon-carbon bonds and angles . This alteration affects the compound’s reactivity and interactions with other molecules, contributing to its various chemical and biological effects.

Comparison with Similar Compounds

Comparison with Monosubstituted Chlorinated Naphthalenes

Structural and Electronic Effects

The position of chlorine substitution significantly influences reactivity and properties. For example:

  • 1-Chloronaphthalene has a planar structure with chlorine at the sterically accessible 1-position, leading to distinct quadrupole coupling interactions .
  • 2-Chloronaphthalene exhibits a different electronic distribution due to the chlorine atom’s position on the second ring, altering its metabolic degradation pathways .

Biodegradation Pathways

Compound Degradation Efficiency (%) Key Metabolites Organism Reference
This compound 80% (24 h) 1,2-Dihydroxy-1,2-dihydro-8-chloronaphthalene, 3-Chloro-salicylic acid White-rot fungi
2-Chloronaphthalene 94% (24 h) 1-Chloro-2-hydroxy-oxohexadienoate White-rot fungi
1,4-Dichloronaphthalene <1% intermediate formation 3,6-Dichlorosalicylate Pseudomonas putida

Key Findings :

  • This compound is less readily degraded than 2-Chloronaphthalene by white-rot fungi, likely due to steric hindrance at the 1-position .
  • Increased chlorination (e.g., 1,4-Dichloronaphthalene) drastically reduces biodegradation rates, as observed in Pseudomonas strains .

Comparison with Chlorinated Benzenes

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (K) ΔfH°liquid (kJ/mol)
This compound 162.616 385.2 66.3
Chlorobenzene 112.56 404.9 11.5
Bromobenzene 157.01 429.3 34.1

Key Differences :

  • This compound has a larger aromatic system, resulting in higher molecular weight and lower volatility compared to chlorobenzene .
  • The enthalpy of formation ($ΔfH°$) for this compound is significantly higher, reflecting greater stability due to extended conjugation .

Thermodynamic Behavior in Mixtures

  • In alkane mixtures, This compound exhibits lower excess molar volumes ($V^E$) than chlorobenzene, attributed to stronger dispersion forces in the naphthalene system .
  • The Flory model predicts distinct phase behaviors for this compound + hexane vs. chlorobenzene + hexane, highlighting differences in molecular packing .

Solvent Additives in Photovoltaics

Additive PCE Improvement (%) VOC (V) Key Role Reference
This compound 8.09% 1.01 Optimizes phase separation
1,8-Diiodooctane (DIO) 7.5% 0.95 Controls crystallinity

Key Insights :

  • This compound enhances open-circuit voltage ($V_{OC}$) more effectively than DIO, likely due to improved donor-acceptor interfacial contacts .
  • Synergistic use of this compound and DIO in PSCs can simultaneously improve $V{OC}$, $J{SC}$, and FF .

Environmental Impact and Biodegradation

Bacterial Adaptation

  • Pseudomonas strains exposed to This compound for 12 months show increased cell membrane permeability and hydrophobicity, enhancing degradation efficiency (74–94% removal) .
  • In contrast, Serratia strains exhibit minimal adaptation, underscoring genus-specific metabolic strategies .

Toxicity and Remediation

  • This compound is highly toxic, causing substrate dissolution in biofilm studies .
  • Electrochemical reduction using naphthalene radical anions achieves complete dechlorination, offering a remediation pathway .

Thermodynamic and Physical Properties

Thermal Stability

Property This compound 1-Methylnaphthalene
$ΔcH°_{\text{liquid}}$ -5157 kJ/mol -5402 kJ/mol
$C_{p,\text{liquid}}$ 231.1 J/mol·K 248.3 J/mol·K

Conclusion :
The chlorine substituent in This compound reduces combustion enthalpy ($ΔcH°$) compared to methylated analogs, reflecting lower energy content .

Biological Activity

1-Chloronaphthalene (1-CN) is a chlorinated aromatic hydrocarbon that has garnered attention due to its significant biological activity, particularly its toxicity and potential for biodegradation. This article explores the biological properties of this compound, focusing on its effects on microbial systems, its environmental implications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of naphthalene with a chlorine atom substituted at the first position of the naphthalene ring. Its molecular formula is C10H7ClC_{10}H_7Cl, with a molecular weight of approximately 162.62 g/mol. The compound appears as a colorless to pale yellow liquid and possesses a distinct aromatic odor, which influences its reactivity and interactions with biological systems due to the inductive and mesomeric effects of the chlorine atom.

Toxicity and Environmental Impact

This compound is classified as harmful to aquatic life and has been associated with bioaccumulation in fish. Exposure can lead to various health effects, including skin irritation and respiratory issues, raising concerns about its carcinogenic potential. The compound's persistence in the environment makes it a subject of study regarding its long-term ecological effects.

Microbial Biodegradation

Research indicates that certain bacterial strains have developed mechanisms to degrade this compound effectively. A study demonstrated that bacteria from the genera Pseudomonas and Serratia, after prolonged exposure (12 months) to this compound, exhibited enhanced biodegradation capabilities—70% degradation efficiency compared to 55% in unexposed systems . This adaptation was linked to changes in cell surface properties, including increased polysaccharide content in the outer layers of bacterial cells, which was confirmed by infrared spectroscopy.

Table: Biodegradation Efficiency of Bacterial Strains

Bacterial StrainDegradation Efficiency (%)Exposure Duration
Pseudomonas7012 months
Serratia7012 months
Unexposed Control55N/A

Case Study 1: Indoor Air Contamination

A case study investigated the presence of monochloronaphthalene in indoor air, highlighting its association with building-related symptoms (BRS). The research indicated that exposure to indoor contaminants, including chlorinated compounds like this compound, could exacerbate respiratory issues among occupants .

Case Study 2: Antimicrobial Properties

In another study focusing on derivatives of naphthoquinones, it was found that compounds related to chloronaphthalene exhibited antimicrobial properties against various bacteria and fungi. These findings suggest potential therapeutic applications for modified chloronaphthalene derivatives .

Research Findings

Recent investigations into the structure of this compound using high-resolution spectroscopy have provided insights into its electronic structure. The presence of chlorine significantly alters the electronic characteristics of the molecule, influencing its interactions with biological systems . Understanding these interactions is crucial for assessing both the environmental impact and potential applications of this compound.

Properties

IUPAC Name

1-chloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPNRXUCIXHOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl
Record name 1-CHLORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20002
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-CHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2024791
Record name 1-Chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2024791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1-chloronaphthalene is a clear colorless to amber oily viscous liquid. (NTP, 1992), Colorless to amber oily liquid; [CAMEO], OILY COLOURLESS LIQUID.
Record name 1-CHLORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20002
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Chloronaphthalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2874
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-CHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

505 °F at 760 mmHg (NTP, 1992), 259.3 °C @ 760 mm Hg, 260 °C
Record name 1-CHLORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20002
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-CHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

250 °F (NTP, 1992), 121 °C, 250 °F (121 °C) (closed cup), 121 °C c.c.
Record name 1-CHLORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20002
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Chloronaphthalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2874
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-CHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in benzene, petroleum ether, alcohol, In water, 17.4 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (poor)
Record name 1-CHLORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20002
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-CHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.1938 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.19382 @ 20 °C/4 °C, Relative density (water = 1): 1.2
Record name 1-CHLORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20002
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-CHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

5.6 (Air= 1), Relative vapor density (air = 1): 5.6
Record name 1-CHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

1 mmHg at 177.1 °F ; 100 mmHg at 356.7 °F; 760 mmHg at 498.7 °F (NTP, 1992), 0.02 [mmHg], 0.029 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 4
Record name 1-CHLORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20002
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Chloronaphthalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2874
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-CHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Oily liquid

CAS No.

90-13-1, 25586-43-0
Record name 1-CHLORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20002
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Chloronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-CHLORONAPHTHALENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6166
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalene, 1-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2024791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloronaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chloronaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-CHLORONAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4OIF2EC56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-CHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-9 to -4 °F (NTP, 1992), -2.5 °C, -2.3 °C
Record name 1-CHLORONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20002
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-CHLORONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5269
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLORONAPHTHALENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1707
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloronaphthalene
Reactant of Route 2
1-Chloronaphthalene
Reactant of Route 3
1-Chloronaphthalene
Reactant of Route 4
1-Chloronaphthalene
Reactant of Route 5
1-Chloronaphthalene
Reactant of Route 6
1-Chloronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.